5-Acetamido-2-methylbenzoic acid is a synthetic compound derived from 2-methylbenzoic acid. While its parent compound, 2-methylbenzoic acid, is found naturally in cranberries and as a plant hormone, [] 5-Acetamido-2-methylbenzoic acid is primarily a product of laboratory synthesis and serves as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and materials for solar cells. [, ]
5-Acetamido-2-methylbenzoic acid, a derivative of benzoic acid, is a compound of interest in medicinal chemistry due to its potential analgesic properties. It is classified as an acetamido-substituted aromatic carboxylic acid, which is characterized by the presence of an acetamido group () and a methyl group attached to the benzene ring. Its chemical formula is , and it has been studied for its biological activities, particularly in relation to pain relief and inflammation.
The compound can be synthesized through various chemical reactions involving benzoic acid derivatives. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic and anti-inflammatory effects. The classification of 5-acetamido-2-methylbenzoic acid highlights its relevance in pharmaceutical applications, particularly in developing new therapeutic agents with improved efficacy and reduced side effects.
The synthesis of 5-acetamido-2-methylbenzoic acid can be achieved through several methods, primarily involving acylation reactions. One common approach includes the acylation of 2-methylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a base.
This method yields 5-acetamido-2-methylbenzoic acid with satisfactory yields and purity, making it suitable for further biological evaluations .
The molecular structure of 5-acetamido-2-methylbenzoic acid features a benzene ring substituted at the 2-position with a methyl group and at the 5-position with an acetamido group. The structural formula can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, providing insights into the chemical environment of hydrogen and carbon atoms within the molecule .
5-Acetamido-2-methylbenzoic acid can undergo various chemical reactions typical for carboxylic acids and amides:
These reactions are significant for modifying the compound's functional groups to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for 5-acetamido-2-methylbenzoic acid primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
This mechanism underlies its potential use as an analgesic agent .
These properties are critical for understanding how the compound behaves in biological systems and during synthesis .
5-Acetamido-2-methylbenzoic acid has notable applications in scientific research:
The ongoing research into its derivatives continues to reveal potential therapeutic applications, particularly in pain management .
5-Acetamido-2-methylbenzoic acid (CAS No. 103204-70-2) is systematically named according to IUPAC conventions as 5-(acetylamino)-2-methylbenzoic acid, reflecting the positions of its acetamido (-NHCOCH₃) and methyl (-CH₃) substituents relative to the carboxylic acid (-COOH) group on the benzene ring. Its molecular formula is C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol [1] [3]. The SMILES notation (CC1=C(C=C(C=C1)NC(=O)C)C(=O)O) and InChIKey (JWEWTGQYHKEENE-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemical identity [1]. This molecular framework combines aromatic, carbonyl, and amide functionalities, enabling diverse intermolecular interactions.
Table 1: Molecular Identity Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 103204-70-2 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C)C(=O)O |
| InChIKey | JWEWTGQYHKEENE-UHFFFAOYSA-N |
Spectroscopic analyses provide definitive evidence for the compound’s structure:
Positional isomerism significantly alters physicochemical properties. The 5-acetamido-2-methylbenzoic acid isomer (CID 8167139) differs structurally and electronically from its 2-acetamido-5-methylbenzoic acid counterpart (CID 14201332) due to substituent orientation [1] [2]:
Table 2: Positional Isomer Comparison
| Property | 5-Acetamido-2-methylbenzoic Acid | 2-Acetamido-5-methylbenzoic Acid |
|---|---|---|
| Substituent Relationship | Meta (between acetamido and COOH) | Ortho (between acetamido and COOH) |
| Hydrogen Bonding Potential | Intermolecular dominant | Intramolecular favored |
| PubChem CID | 8167139 | 14201332 |
Density functional theory (DFT) simulations reveal key structural and electronic features:
Synthesis and Physicochemical Properties
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: